(2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
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Overview
Description
(2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine is a chiral organosilicon compound It is characterized by its unique five-membered ring structure containing silicon, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine typically involves the reaction of chlorosilanes with amino alcohols under controlled conditions. One common method includes the reaction of diphenylchlorosilane with (2S,5S)-2-amino-3,4-dimethyl-1-butanol in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes or silanols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, lithium aluminum hydride, or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include various substituted oxazasilolidines.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include silanes and silanols.
Scientific Research Applications
(2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine has several scientific research applications:
Organic Synthesis: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine involves its ability to act as a chiral auxiliary or ligand in various chemical reactions. The compound can coordinate with metal ions or other reactive species, facilitating stereoselective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine: can be compared with other chiral organosilicon compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both silicon and nitrogen atoms in its structure. This combination imparts unique reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H18ClNOSi |
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Molecular Weight |
303.86 g/mol |
IUPAC Name |
(2S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine |
InChI |
InChI=1S/C16H18ClNOSi/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13?,16-,20+/m1/s1 |
InChI Key |
NSZWPVQENFHZEA-YVNXAJFVSA-N |
Isomeric SMILES |
CC1[C@@H](O[Si@@](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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